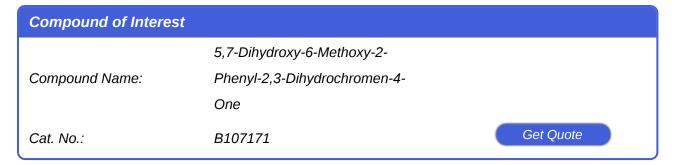


Dihydrooroxylin A vs. Oroxylin A: A Comparative Analysis of Bioactivity

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Dihydrooroxylin A and Oroxylin A, two structurally related flavonoids derived from medicinal plants. While Oroxylin A has been extensively studied for its diverse pharmacological properties, research on Dihydrooroxylin A, its dihydrogenated counterpart, is less abundant. This document aims to consolidate the available experimental data to offer a side-by-side comparison of their biological activities, mechanisms of action, and potential therapeutic applications.

Structural and Chemical Properties

Oroxylin A is a flavonoid characterized by a C2-C3 double bond in its C ring, a structural feature common to flavones. Dihydrooroxylin A, a flavanone, lacks this double bond, resulting in a saturated C ring. This seemingly minor structural difference can significantly impact the molecule's three-dimensional conformation and, consequently, its biological activity.



Property	Dihydrooroxylin A	Oroxylin A
Chemical Formula	C16H14O5	C16H12O5
Molar Mass	286.28 g/mol	284.26 g/mol
Class	Dihydroxyflavanone	Dihydroxyflavone
Structure	Saturated C2-C3 bond	Unsaturated C2-C3 bond

Comparative Biological Activities

Direct comparative studies evaluating the potency of Dihydrooroxylin A and Oroxylin A across the same biological assays are limited. The following tables summarize the available quantitative data for their distinct and overlapping activities.

Anticancer Activity (Cytotoxicity)

Oroxylin A has demonstrated significant cytotoxic effects against a wide range of cancer cell lines. Data for Dihydrooroxylin A is available for a more limited selection of cell lines.



Cell Line	Compound	IC50 (μM)	Reference
Human Colon Carcinoma			
HCT-116	Oroxylin A	Not specified, but showed potent inhibition	[1]
Human Breast Cancer			
MCF-7	Oroxylin A	Not specified, but showed potent inhibition	[1]
Human Hepatocellular Carcinoma			
HepG2	Oroxylin A	Not specified, but showed potent inhibition	[1]
Human Lung Carcinoma			
A549	Dihydrooroxylin A	38	
Human Cervical Cancer			
HeLa	Dihydrooroxylin A	39.3	
Human Fibrosarcoma			
HT-1080	Dihydrooroxylin A	47.6	
Mouse Melanoma			
B16-BL6	Dihydrooroxylin A	72.6	
Mouse Lewis Lung Carcinoma			
LLC	Dihydrooroxylin A	82.7	



Anti-inflammatory Activity

Oroxylin A exhibits potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators. Quantitative data for Dihydrooroxylin A in similar assays is not readily available.

Assay	Cell Line	Compound	IC50 (μM)	Reference
Nitric Oxide (NO) Production Inhibition	RAW 264.7	Oroxylin A	~12.5	

Neuroprotective Activity

Oroxylin A has shown promise in protecting neuronal cells from various insults. While the neuroprotective effects of Dihydrooroxylin A have not been extensively quantified, its precursor, Oroxylin A, has been studied in models of neurotoxicity.

Model	Cell Line	Compound	Effect	Reference
Amyloid-β induced toxicity	PC12	Oroxylin A	Attenuated neuronal apoptosis and inflammation	[2]

Other Biological Activities

Dihydrooroxylin A has been reported to possess antitubercular and antifeedant activities, though specific quantitative data such as Minimum Inhibitory Concentration (MIC) or Effective Concentration (EC $_{50}$) are not available in the reviewed literature.



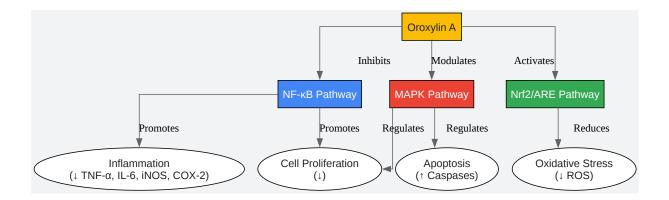
Activity	Compound	Reported Effect	Reference
Antitubercular	Dihydrooroxylin A	Active against Mycobacterium tuberculosis H37Rv (MIC ≤ 50.0 µg/mL for a fraction containing the compound)	[3][4]
Antifeedant	Dihydrooroxylin A	Showed significant antifeeding activity against 5th instar larvae of Ctenopsteustis obliquana	[5][6]

Mechanisms of Action & Signaling Pathways

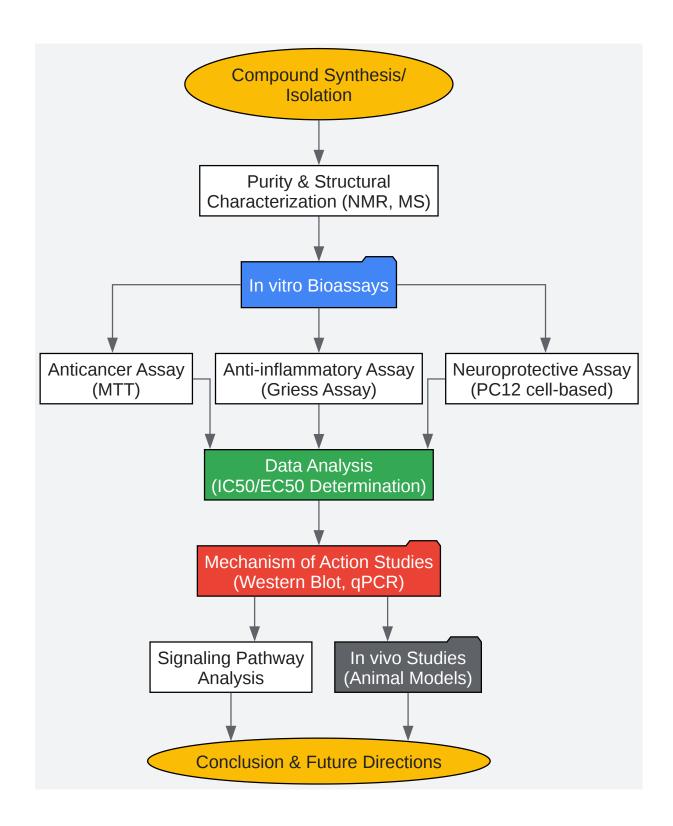
Oroxylin A has been shown to modulate several key signaling pathways involved in cancer, inflammation, and neurodegeneration. Information regarding the specific signaling pathways affected by Dihydrooroxylin A is currently scarce.

Oroxylin A Signaling Pathways









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References

- 1. researchgate.net [researchgate.net]
- 2. Experimental study on the neurotoxic effect of β-amyloid on the cytoskeleton of PC12 cells
 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitubercular chromones and flavonoids from Pisonia aculeata PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Insect antifeedant compounds from Nothofagus dombeyi and N. pumilio PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repositorio.uchile.cl [repositorio.uchile.cl]
- To cite this document: BenchChem. [Dihydrooroxylin A vs. Oroxylin A: A Comparative Analysis of Bioactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b107171#dihydrooroxylin-a-vs-oroxylin-a-a-comparative-study]

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